molecular formula C9H12O5 B1635119 3,4-Di-O-acetyl-D-xylal CAS No. 3152-43-0

3,4-Di-O-acetyl-D-xylal

Cat. No. B1635119
CAS RN: 3152-43-0
M. Wt: 200.19 g/mol
InChI Key: OWKCFBYWQGPLSJ-RKDXNWHRSA-N
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Description

3,4-Di-O-acetyl-D-xylal is a sterically hindered substrate analogue of the natural L-xylal . It has a molecular weight of 200.19 and its IUPAC name is 2,3-di-O-acetyl-1,5-anhydro-4-deoxy-D-threo-pent-4-enitol .


Synthesis Analysis

The synthesis of 3,4-Di-O-acetyl-D-xylal can be achieved from D-Xylopyranosyl bromide, 2,3,4-triacetate . It can also be used to synthesize stereoselective reaction products with carbohydrate derivatives .


Molecular Structure Analysis

The molecular structure of 3,4-Di-O-acetyl-D-xylal is represented by the linear formula C9H12O5 . The InChI code is 1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m1/s1 .


Chemical Reactions Analysis

3,4-Di-O-acetyl-D-xylal can react with azides and hydroxymethyl groups to produce formyl and formate groups . It can also be used in Pd-catalyzed C–C bond formation in carbohydrates .

It should be stored at refrigerated temperatures .

Scientific Research Applications

Xylan and Its Industrial Applications

Xylan, a principal type of hemicellulose, is a linear polymer of β-D-xylopyranosyl units linked by (1–4) glycosidic bonds. The acetylation of xylan, including the addition of acetyl groups like those in 3,4-Di-O-acetyl-D-xylal, plays a crucial role in its industrial applications. Xylan and its derivatives, due to their biochemical properties, find widespread applications across various industries. Enzymatic complexes, particularly xylanases, produced mainly by filamentous fungi, are critical for the hydrolysis of xylan. These enzymes, including endo-1,4-β-xylanase and β-xylosidase, are leveraged in industries such as animal feed supplementation, food and beverage manufacturing, textiles, cellulose pulp bleaching, and the production of ethanol and xylitol. The enzymatic breakdown of xylan into its constituent sugars and acetyl groups facilitates these processes, enhancing product quality and production efficiency (Polizeli et al., 2005).

Xylan Acetylation in Plant Growth and Biomass Utilization

Xylan acetylation, specifically at O-2 and O-3 positions of xylosyl residues, is essential for plant growth and the structural integrity of secondary walls. Research on Arabidopsis TBL32 and TBL33 has elucidated their significant roles in xylan acetylation, affecting secondary wall deposition. Mutations in these genes lead to reduced xylan acetyl content, impacting plant morphology and mechanical strength. The detailed understanding of xylan acetylation pathways offers insights into manipulating plant biomass for improved biofuel production. Alterations in xylan structure, due to changes in acetylation patterns, suggest potential targets for genetic engineering aimed at enhancing biomass quality for industrial uses (Yuan et al., 2016).

Future Directions

The future directions for 3,4-Di-O-acetyl-D-xylal could involve its use in the synthesis of natural products and medicinally relevant molecules . Its potential applications in drug synthesis and targeting specific diseases showcase its therapeutic prowess .

Mechanism of Action

Target of Action

3,4-Di-O-acetyl-D-xylal, also known as [(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate, is a biochemical compound used in proteomics research

Mode of Action

It is known to be a sterically hindered substrate analogue of the natural l-xylal . This suggests that it may interact with its targets in a similar manner to L-xylal, potentially leading to changes in the activity or function of these targets.

Biochemical Pathways

It is used in the synthesis of stereoselective reaction products with carbohydrate derivatives , indicating that it may play a role in carbohydrate metabolism or related pathways.

Pharmacokinetics

It is soluble in dcm, dmf, dmso, etoac, and meoh , suggesting that it may have good bioavailability when administered in suitable formulations.

Result of Action

3,4-Di-O-acetyl-D-xylal has been shown to react with azides and hydroxymethyl groups to produce formyl and formate groups . This indicates that it may have a role in the formation of these groups in biological systems, potentially leading to changes at the molecular and cellular levels.

Action Environment

It is recommended to be stored at 0 to 8 °c , suggesting that temperature may affect its stability.

properties

IUPAC Name

[(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCFBYWQGPLSJ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC=CC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC=C[C@H]1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Di-O-acetyl-D-xylal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction of 3,4-Di-O-acetyl-D-xylal with carbon monoxide and hydrogen?

A1: This reaction, known as hydroformylation, is significant because it allows for the synthesis of anhydrodeoxyheptoses. [] Specifically, it yields 4,5-di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-d-lyxo-hexose (I) and 4,5,di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-d-xylo-hexose (II). [, ] This reaction is particularly interesting as it allows for the creation of more complex sugars from simpler starting materials.

Q2: How does the stereochemistry of 3,4-Di-O-acetyl-D-xylal affect its reactivity in hydroformylation reactions?

A2: Research indicates that the stereochemistry of the starting glycal plays a crucial role in determining the stereochemical outcome of the hydroformylation reaction. [, ] For instance, the reaction of 3,4-Di-O-acetyl-D-xylal with carbon monoxide and deuterium leads to the cis-addition of the reagents across the double bond, resulting in the formation of specific stereoisomers of anhydrodeoxyhexitols. []

Q3: Can you explain the use of 3,4-Di-O-acetyl-D-xylal in synthesizing alkyl 2,3-dideoxy-2-enopyranosid-4-uloses?

A3: 3,4-Di-O-acetyl-D-xylal serves as a precursor for synthesizing various alkyl 2,3-dideoxy-2-enopyranosid-4-uloses. [] For example, reacting it with ethanol under boron trifluoride catalysis yields a mixture of ethyl 4-O-acetyl 2,3-dideoxy-D-glycero-pent-2-enopyranosides. [] These can then be separated and further modified to obtain desired derivatives.

Q4: What is the role of manganese dioxide in reactions involving 3,4-Di-O-acetyl-D-xylal derivatives?

A4: Manganese dioxide functions as a selective oxidizing agent in these reactions. [, ] Interestingly, its action is dependent on the stereochemistry of the substrate. For instance, the α-D anomer of ethyl 2,3-dideoxy-4-O-acetyl-D-glycero-pent-2-enopyranoside readily oxidizes to the corresponding α,β-unsaturated ketone, while the β-D anomer remains unreactive. []

Q5: How is nuclear magnetic resonance (NMR) spectroscopy utilized in studying 3,4-Di-O-acetyl-D-xylal and its derivatives?

A5: NMR spectroscopy proves to be an indispensable tool for structural characterization and understanding the conformational preferences of 3,4-Di-O-acetyl-D-xylal and its derivatives. [, ] Analysis of NMR spectra, including those of deuterated analogs, helps confirm structural assignments, elucidate stereochemistry, and provide insights into conformational preferences. [, ]

Q6: Beyond hydroformylation and oxidation, what other synthetic applications does 3,4-Di-O-acetyl-D-xylal have?

A6: 3,4-Di-O-acetyl-D-xylal is a versatile building block in carbohydrate chemistry. It can be used to synthesize optically active 2-alkoxy-2H-pyran-3(6H)-ones, which act as valuable dienophiles in Diels-Alder cycloadditions. [] This allows for the creation of complex cyclic compounds with defined stereochemistry.

Q7: Has 3,4-Di-O-acetyl-D-xylal been used in synthesizing glycosides?

A7: Yes, 3,4-Di-O-acetyl-D-xylal can be converted to its brominated form, acetobromoxylose, which is then used for synthesizing various alkyl β-D-xylopyranosides using either vitamin B12 or BF3-etherate as catalysts. [] This highlights the versatility of 3,4-Di-O-acetyl-D-xylal in accessing diverse carbohydrate derivatives.

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